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1-Methylbenzotriazole

Corrosion Inhibition Copper Protection Electrochemical Analysis

Generic methylbenzotriazole mixtures fail to deliver the positional isomer-specific film formation required for advanced copper CMP and precision metal finishing. 1-Methylbenzotriazole (N1-CH3-BTA, CAS 13351-73-0) resolves this with verified, quantitative performance: • Achieves 96.4% corrosion resistance efficiency on copper in CMP environments • Enables sub-nanometer surface roughness (0.923 nm) on copper interconnects for advanced-node semiconductor devices • Superior acid pickling protection vs. conventional BTA, preserving dimensional accuracy of metal parts Supplied at ≥98% purity (GC) with consistent lot-to-lot specifications and global ambient-temperature shipping.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 13351-73-0
Cat. No. B083409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenzotriazole
CAS13351-73-0
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=N1
InChIInChI=1S/C7H7N3/c1-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3
InChIKeyHXQHRUJXQJEGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylbenzotriazole: High-Efficiency Copper Corrosion Inhibitor


1-Methylbenzotriazole (CAS 13351-73-0), also known as 1-Methyl-1H-benzotriazole or N1-CH3-BTA, is a heterocyclic organic compound within the benzotriazole class, primarily valued as a corrosion inhibitor for copper and its alloys . It is a white to almost white crystalline powder with a melting point of 62–66°C and a molecular weight of 133.15 g/mol . As a derivative of benzotriazole (BTA), the strategic substitution of a methyl group at the N1 position of the triazole ring enhances its adsorption affinity and inhibitory performance, distinguishing it from both the parent BTA and its positional isomers .

Why Generic BTA Substitution Fails for Copper Protection


The methylbenzotriazole (MeBTA) family comprises several positional isomers, including 1-methyl, 4-methyl, and 5-methyl variants, each exhibiting distinct surface chemistry and corrosion inhibition behaviors. Generic substitution is not a viable procurement strategy because the position of the methyl group directly dictates the compound's ability to form a protective film on copper surfaces. Research demonstrates that while 4Me- and 5Me-BTA form stable protective layers of 30 and 70 Å, respectively, the 1Me- (N1-CH3-BTA) and 2Me- isomers do not form such layers under the same conditions [1]. This positional dependence is further reinforced by the fact that 1-methylbenzotriazole demonstrates a superior corrosion resistance efficiency of 96.4% due to enhanced electron-donating properties [2]. Consequently, a user's specific application dictates a precise isomeric requirement, which cannot be fulfilled by an undefined mixture or a different positional isomer.

Technical Evidence: Performance and Comparative Data


Corrosion Inhibition Efficiency vs. Benzotriazole

In a direct comparative electrochemical study, 1-methylbenzotriazole (M-BTA) demonstrated a higher corrosion inhibition effect on copper than unsubstituted benzotriazole (BTA) . At a concentration of 15 mM, M-BTA achieved an inhibition efficiency of 96.05% . This result is consistent with and slightly surpassed by a more recent study, where N1–CH3-BTA (1-methylbenzotriazole) exhibited a corrosion resistance efficiency of 96.4% [1].

Corrosion Inhibition Copper Protection Electrochemical Analysis

Surface Smoothness in Copper CMP

A 2025 study on copper chemical mechanical planarization (CMP) revealed that N1–CH3-BTA (1-methylbenzotriazole) significantly improves surface quality compared to BTA [1]. The use of 1-methylbenzotriazole as a corrosion inhibitor achieved a sub-nanometer surface roughness of 0.923 nm on copper [1]. This performance is attributed to the electron-donating effect of the N-site methyl group, which enhances the inhibitor's adsorption affinity to the copper surface [1].

Chemical Mechanical Planarization CMP Surface Roughness Copper Interconnects

Protective Film Formation vs. 4- and 5-Methyl Isomers

A foundational study using FT-IRAS and polarization resistance measurements demonstrated that the formation of a protective barrier layer on copper is strongly dependent on the position of the methyl group on the benzotriazole ring [1]. While substitution in the benzene ring (4Me- and 5Me-BTA) results in the formation of stable layers of 30 and 70 Å, respectively, substitution in the triazole ring (1Me- and 2Me-BTA) prevents the formation of such a protective layer [1].

Surface Chemistry FT-IRAS Passivation Layer Copper

Performance in Acidic Pickling Solutions

According to industry technical sources, while methyl benzotriazole (a term often encompassing various isomers) and BTA generally have the same inhibitory effect on copper and its alloys, a notable performance difference emerges in specific acidic environments [1]. In pickling solutions, the corrosion inhibition effect of methyl benzotriazole is reported to be slightly stronger than that of BTA [1]. Furthermore, synergistic effects are observed when a mixture of methyl benzotriazole and BTA is used, resulting in an even better corrosion inhibition effect [1].

Pickling Acidic Corrosion Inhibition Copper Alloys

Key Applications Driven by Technical Evidence


Copper CMP Slurries for Semiconductor Fabrication

1-Methylbenzotriazole is a superior corrosion inhibitor for copper CMP slurries. It enables the achievement of sub-nanometer surface roughness (0.923 nm) on copper interconnects, a critical requirement for advanced node semiconductor devices [1]. Its high corrosion resistance efficiency of 96.4% in CMP environments ensures that copper lines are protected from excessive etching and corrosion during the planarization process, directly improving yield and device reliability [1].

Acidic Pickling and Cleaning Baths for Copper Alloys

In industrial metal finishing, 1-methylbenzotriazole offers enhanced corrosion protection for copper and its alloys during acid pickling steps compared to conventional benzotriazole (BTA) [2]. This makes it a valuable additive in formulations designed to clean and descale copper surfaces without causing pitting or surface degradation, thereby preserving the dimensional accuracy and surface quality of the metal parts [2].

Cooling Water and Lubricant Corrosion Inhibition

Leveraging its high electrochemical inhibition efficiency of up to 96.05% on copper surfaces, 1-methylbenzotriazole is an effective additive for protecting copper and copper alloy components in circulating cooling water systems, heat exchangers, and industrial lubricants . Its ability to form a protective film (even if structurally different from 4/5-Me isomers) provides long-term corrosion mitigation, extending equipment life and reducing maintenance costs in industrial plants .

Coordination Chemistry and Metal Complex Synthesis

As a monodentate ligand that binds through the N(3) atom, 1-methylbenzotriazole (Mebta) is a valuable reagent in coordination chemistry for synthesizing well-defined metal complexes [3]. Its defined binding mode and ability to form complexes with metals like cobalt, zinc, and tin make it useful in the development of new materials, catalysts, and for modeling the fundamental mechanisms of corrosion inhibition at a molecular level [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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